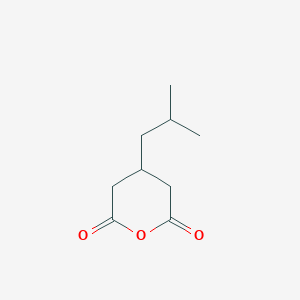

3-Isobutylglutaric anhydride

Übersicht

Beschreibung

3-Isobutylglutaric anhydride is a chemical compound that serves as an intermediate in organic synthesis. It is particularly relevant in the synthesis of pharmaceutical compounds, such as Pregabalin, which is a medication used for the treatment of neuropathic pain and as an adjunctive therapy for partial seizures. The anhydride itself is not the focus of therapeutic applications but is rather a key building block in the synthesis of such drugs .

Synthesis Analysis

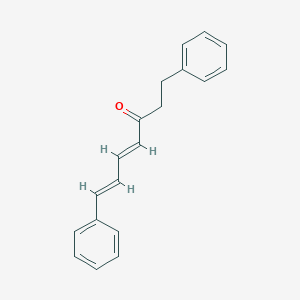

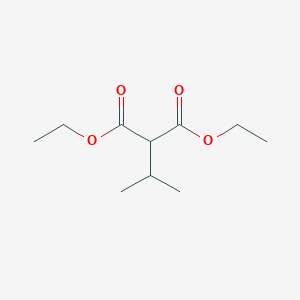

The synthesis of this compound is a crucial step in the production of various pharmaceutical compounds. An efficient synthesis route for (S)-3-aminomethyl-5-methylhexanoic acid (Pregabalin) has been reported, which involves the quinine-mediated ring opening of this compound with cinnamyl alcohol. This method provides a high yield and excellent enantiomeric excess, which is significant for the production of enantiopure drugs .

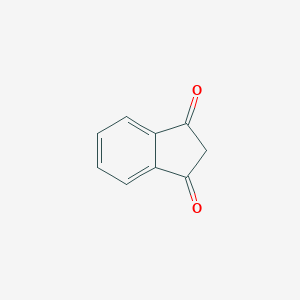

Molecular Structure Analysis

The molecular structure of this compound is not explicitly detailed in the provided papers. However, the structure can be inferred from the synthesis processes and the reactions it undergoes. As an anhydride, it is expected to have a cyclic structure with two carbonyl groups linked through an oxygen atom. The isobutyl side chain would provide steric hindrance, which could influence the reactivity and selectivity of the compound in chemical reactions .

Chemical Reactions Analysis

The chemical reactivity of this compound is showcased in its ability to undergo ring opening in the presence of quinine and cinnamyl alcohol. This reaction is a key step in the enantioselective synthesis of Pregabalin. The anhydride's reactivity is likely influenced by the steric and electronic properties imparted by the isobutyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the provided papers. However, as an anhydride, it is expected to be a reactive compound that can participate in various organic reactions, particularly those involving nucleophilic attack at the carbonyl carbon. The presence of deuterium in related compounds, as mentioned in the metabolism study of isobutyrate, suggests that isotopic labeling could be a useful tool in studying the reaction mechanisms involving this compound .

Relevant Case Studies

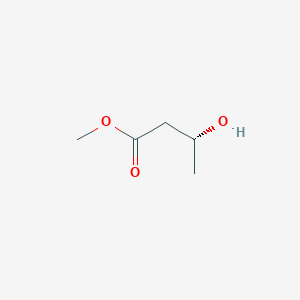

A relevant case study involves the metabolism of isobutyrate in rats, which provides insight into the metabolic pathways of related compounds. The study found that isobutyric acid is dehydrogenated stereospecifically, leading to the formation of 3-hydroxyisobutyric acid. Although this study does not directly involve this compound, it provides valuable information on the metabolic fate of structurally related compounds .

Another case study is the synthesis of Pregabalin, where this compound is used as a starting material. The synthesis demonstrates the importance of this anhydride in the production of pharmaceuticals and highlights the need for efficient and enantioselective synthetic methods .

Wissenschaftliche Forschungsanwendungen

Synthesis of Pregabalin

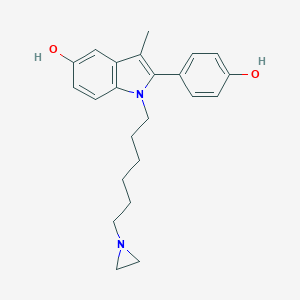

3-Isobutylglutaric anhydride plays a crucial role in the enantioselective synthesis of Pregabalin, a significant pharmaceutical compound. It's involved in key steps like ring opening with cinnamyl alcohol and a Curtius rearrangement, leading to Pregabalin with high yield and enantiomeric excess (Hameršak, Stipetić, & Avdagić, 2007). Additionally, another study synthesized 3-Isobutyl glutaric acid, a precursor to this compound, demonstrating its importance in producing Pregabalin intermediates (Jing & Hebei Chemical, 2016).

Autoradiographic Detection in Immunology

In immunology, this compound has been utilized in the labeling of immunoglobulins for autoradiographic detection of cellular antigens. This application highlights its importance in biochemical research and diagnostics (Ostrowski et al., 1970).

Enzymatic Synthesis of Chiral Molecules

This compound has been a focus in studies on the enzymatic synthesis of chiral molecules. For instance, its enantioselective enzymatic desymmetrization has been investigated, emphasizing its potential in producing optically active compounds (Fryszkowska et al., 2006).

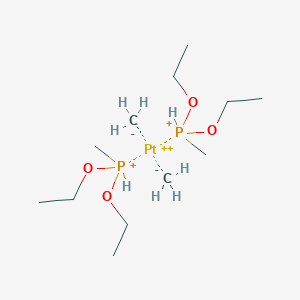

Solid-State Chemistry and NMR Analysis

Research on the solid-state chemistry of this compound, particularly in understanding methyl group rotation in organic solids, reveals its significance in analytical chemistry and material science. Such studies contribute to a deeper understanding of molecular dynamics in solid states (Beckmann et al., 2017).

Other Notable Applications

- In organic synthesis, this compound has been used in the synthesis of key pharmaceutical intermediates, showcasing its utility in drug development (Cook & Rovis, 2009).

- It also finds application in biochemistry, particularly in protein labeling and studying virus structures (Montelaro & Rueckert, 1975).

Wirkmechanismus

Target of Action

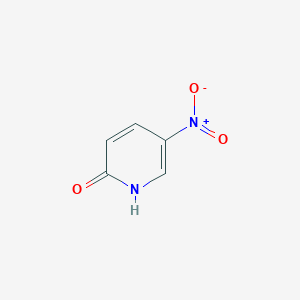

3-Isobutylglutaric anhydride is primarily used as an intermediate in the synthesis of (S)-Pregabalin . (S)-Pregabalin is a γ-amino butyric acid (GABA) analogue and has been found to activate L-glutamic acid decarboxylase (GAD) . GAD is an enzyme that catalyzes the decarboxylation of glutamate to GABA and CO2 .

Mode of Action

It is known that it is converted into 3-isobutylglutaric acid, which is then used in the synthesis of (s)-pregabalin . (S)-Pregabalin, in turn, activates GAD, promoting the production of GABA .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the GABAergic pathway . By contributing to the synthesis of (S)-Pregabalin, it indirectly increases the production of GABA, one of the brain’s major inhibitory neurotransmitters .

Pharmacokinetics

It is known that the compound has a molecular weight of 17021 g/mol , and it has a XLogP3 of 1.7, indicating its lipophilicity

Result of Action

The primary result of the action of this compound is the synthesis of (S)-Pregabalin . (S)-Pregabalin has a dose-dependent protective effect on seizures and is a CNS-active compound . It has analgesic, anticonvulsant, and anxiolytic activity .

Safety and Hazards

3-Isobutylglutaric anhydride can cause serious eye damage and is suspected of damaging fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Eigenschaften

IUPAC Name |

4-(2-methylpropyl)oxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-6(2)3-7-4-8(10)12-9(11)5-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSGYCWYKZCYCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CC(=O)OC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467187 | |

| Record name | 3-Isobutylglutaric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

185815-59-2 | |

| Record name | Dihydro-4-(2-methylpropyl)-2H-pyran-2,6(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185815-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isobutylglutaric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Pyran-2,6(3H)-dione, dihydro-4-(2-methylpropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the synthetic route described for 3-Isobutylglutaric anhydride in the production of (+/-)-3-(Carbamoymethyl)-5-methylhexanoic acid?

A1: The research paper highlights a novel three-step synthesis of (+/-)-3-(Carbamoymethyl)-5-methylhexanoic acid, utilizing this compound as a key intermediate. [] The synthesis begins with the formation of 3-isobutylglutaric acid from cyanoacetamide and isovaleric aldehyde. This acid is subsequently converted to this compound through a reaction with acetic anhydride. Finally, reacting the anhydride with ammonia yields the target compound, (+/-)-3-(Carbamoymethyl)-5-methylhexanoic acid. The importance of this synthetic route lies in its simplicity, the ready availability of starting materials, and the high yield achieved at each step, exceeding 80%, culminating in a cost-effective approach to produce the target compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B147063.png)